molecular formula C3H5O3Sb B12669341 2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane CAS No. 68332-69-4

2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane

Cat. No.: B12669341
CAS No.: 68332-69-4
M. Wt: 210.83 g/mol
InChI Key: GDFYOXWTRKCZCT-UHFFFAOYSA-N
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Description

2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane is a unique organoantimony compound with the molecular formula C₃H₅O₃Sb and a molecular weight of 210.83 g/mol This compound features a bicyclic structure incorporating antimony, which is relatively rare in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane typically involves the reaction of antimony trichloride with a suitable organic precursor under controlled conditions. One common method includes the use of glycerol as a starting material, which reacts with antimony trichloride in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organoantimony compounds and as a catalyst in organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the treatment of diseases such as leishmaniasis, where antimony compounds have shown efficacy.

    Industry: Utilized in the production of flame retardants, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane involves its interaction with biological molecules, leading to the inhibition of key enzymes and pathways. For instance, in the treatment of leishmaniasis, antimony compounds are known to inhibit DNA topoisomerase I, resulting in the disruption of DNA replication and transcription . This leads to the death of the parasite and alleviation of the disease symptoms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane is unique due to the presence of antimony in its structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

68332-69-4

Molecular Formula

C3H5O3Sb

Molecular Weight

210.83 g/mol

IUPAC Name

2,6,7-trioxa-1-stibabicyclo[2.2.1]heptane

InChI

InChI=1S/C3H5O3.Sb/c4-1-3(6)2-5;/h3H,1-2H2;/q-3;+3

InChI Key

GDFYOXWTRKCZCT-UHFFFAOYSA-N

Canonical SMILES

C1C2CO[Sb](O1)O2

Origin of Product

United States

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